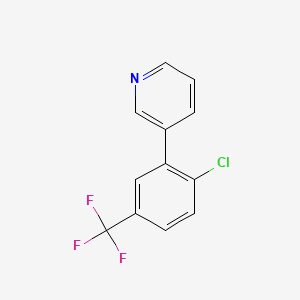
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . For instance, the reaction can be carried out in a fluidized-bed reactor using chlorine and hydrogen fluoride as reactants, with a chromium-aluminum catalyst at a temperature of around 300°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation and trifluoromethylation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogen and fluorine-containing reagents .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Agrochemicals: The compound is used in the production of herbicides and pesticides, helping to protect crops from pests and diseases.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar applications.
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
Uniqueness
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Propiedades
Número CAS |
4393-94-6 |
|---|---|
Fórmula molecular |
C12H7ClF3N |
Peso molecular |
257.64 g/mol |
Nombre IUPAC |
3-[2-chloro-5-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7ClF3N/c13-11-4-3-9(12(14,15)16)6-10(11)8-2-1-5-17-7-8/h1-7H |
Clave InChI |
QABPUPMQWFKXOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
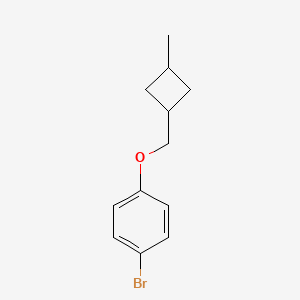
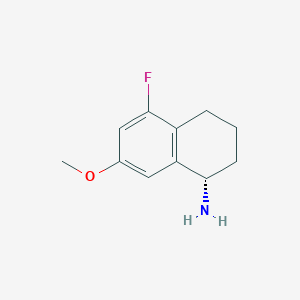

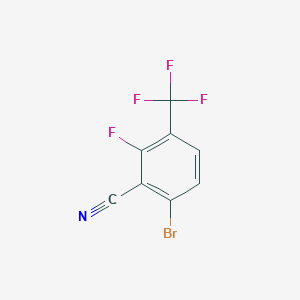
![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)


![3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15230614.png)
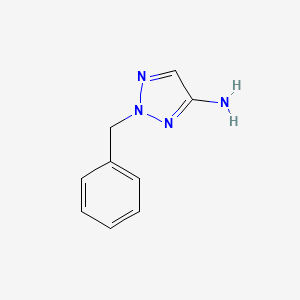
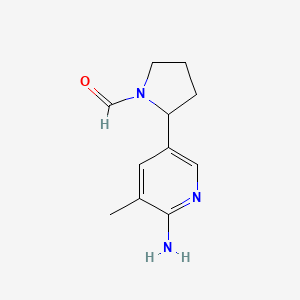
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
